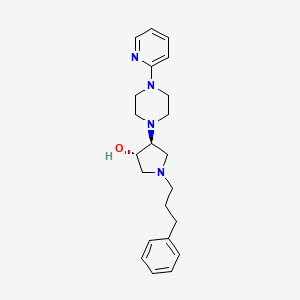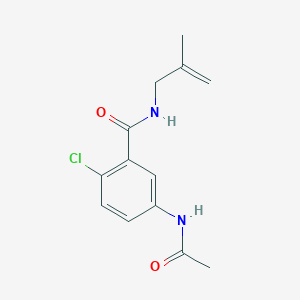![molecular formula C13H14N2O2S2 B3800005 2-[1-(2-thienylsulfonyl)-2-pyrrolidinyl]pyridine](/img/structure/B3800005.png)
2-[1-(2-thienylsulfonyl)-2-pyrrolidinyl]pyridine
Descripción general
Descripción
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . Thienylsulfonyl is a component that contains a thiophene ring, a five-membered aromatic ring with a sulfur atom, attached to a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex, as it involves a pyridine ring, a pyrrolidine ring, and a thienylsulfonyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyridine is a basic compound and can undergo reactions typical of amines. Pyrrolidine can participate in various reactions typical of amines and secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and location of functional groups, the overall size and shape of the molecule, and the specific atoms present .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c16-19(17,13-7-4-10-18-13)15-9-3-6-12(15)11-5-1-2-8-14-11/h1-2,4-5,7-8,10,12H,3,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPGRCWJYBZUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1H-pyrazol-1-ylmethyl)-1-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine trifluoroacetate](/img/structure/B3799927.png)
![2-methyl-8-[4-(pyrimidin-2-yloxy)benzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3799929.png)
![5-({[2-(dimethylamino)-6-ethylpyrimidin-4-yl]amino}methyl)-N,N-dimethyl-2-furamide](/img/structure/B3799936.png)

amino]-N-methylpropanamide](/img/structure/B3799956.png)
![(3S*,4R*)-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3799960.png)
![3-{1-[1-(2-pyrimidinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}propanoic acid trifluoroacetate](/img/structure/B3799961.png)
![1-[1-(2,2-dimethylpropyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3799963.png)
![ethyl 4-(2-chlorobenzyl)-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B3799964.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B3799965.png)
![2-[(4-Methyl-1,3-thiazol-5-yl)methyl]-5-morpholin-4-ylpyridazin-3-one](/img/structure/B3799982.png)
![4-fluoro-3-hydroxy-N-(3-hydroxypropyl)-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B3799986.png)
![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)spiro[2.4]heptane-1-carboxamide](/img/structure/B3799987.png)

